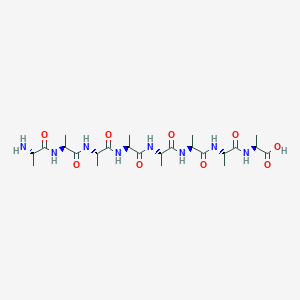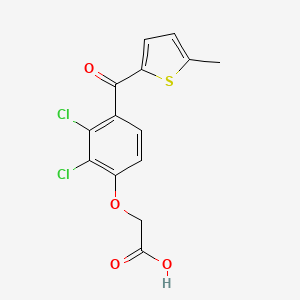
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is a synthetic organic compound that belongs to the class of phenoxy herbicides These compounds are widely used in agriculture to control broadleaf weeds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- typically involves the following steps:
Chlorination of Phenol: The starting material, phenol, is chlorinated to produce 2,3-dichlorophenol.
Formation of Phenoxyacetic Acid: The 2,3-dichlorophenol is then reacted with chloroacetic acid in the presence of a base to form 2,3-dichlorophenoxyacetic acid.
Acylation: The final step involves the acylation of 2,3-dichlorophenoxyacetic acid with 5-methyl-2-thenoyl chloride to produce the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenol to produce 2,3-dichlorophenol.
Continuous Reaction Systems: Use of continuous reactors for the formation of 2,3-dichlorophenoxyacetic acid to ensure consistent quality and yield.
Automated Acylation: Automated systems for the acylation step to enhance efficiency and reduce human error.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thenoyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thenoyl moiety, converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.
Biology: Investigated for its effects on plant growth and development, particularly its role as a herbicide.
Industry: Used in the formulation of herbicidal products for agricultural use.
作用机制
The compound exerts its herbicidal effects by mimicking the plant hormone indoleacetic acid (IAA). It disrupts normal plant growth by inducing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell growth regulation.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture but with a different chlorination pattern.
Mecoprop: A phenoxy herbicide with an additional methyl group, making it chiral.
Uniqueness
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is unique due to the presence of the thenoyl group, which adds to its chemical diversity and potential applications. This structural difference can lead to variations in its reactivity and environmental behavior compared to other phenoxy herbicides.
属性
CAS 编号 |
55901-70-7 |
|---|---|
分子式 |
C14H10Cl2O4S |
分子量 |
345.2 g/mol |
IUPAC 名称 |
2-[2,3-dichloro-4-(5-methylthiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H10Cl2O4S/c1-7-2-5-10(21-7)14(19)8-3-4-9(13(16)12(8)15)20-6-11(17)18/h2-5H,6H2,1H3,(H,17,18) |
InChI 键 |
ZLTLJZHUOPTYFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



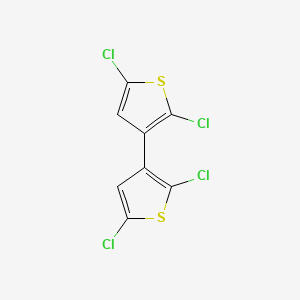

![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
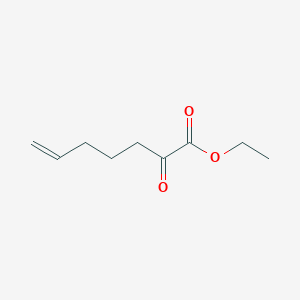
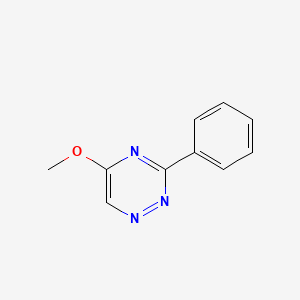
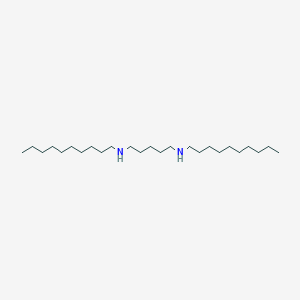


![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)

